![molecular formula C12H12N2O4S B5797417 methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)
methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound with potential applications in scientific research. This compound is also known as MMFA-5 and is synthesized through a multistep process involving several chemical reactions. MMFA-5 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of MMFA-5 is not fully understood. However, studies have shown that MMFA-5 may inhibit the production of pro-inflammatory cytokines and may also inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that MMFA-5 may have anti-inflammatory and antioxidant effects. MMFA-5 has also been shown to inhibit the growth of certain bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of MMFA-5 is its potential as a therapeutic agent for various diseases. However, one limitation of MMFA-5 is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Future research on MMFA-5 could focus on its potential as a treatment for various diseases, including cancer and Alzheimer's disease. Future research could also focus on improving the solubility of MMFA-5 to enhance its bioavailability and efficacy. Additionally, future research could explore the potential of MMFA-5 as an antibacterial agent and its mechanism of action against bacterial strains.
Synthesis Methods
The synthesis of MMFA-5 involves a multistep process that includes several chemical reactions. The first step involves the reaction of 5-methyl-2-furoic acid with thionyl chloride to form 5-methyl-2-furoyl chloride. The second step involves the reaction of 5-methyl-2-furoyl chloride with 2-amino-4-methylthiazole to form 2-(5-methyl-2-furoylamino)-4-methylthiazole. The final step involves the reaction of 2-(5-methyl-2-furoylamino)-4-methylthiazole with methyl chloroformate to form MMFA-5.
Scientific Research Applications
MMFA-5 has potential applications in scientific research, particularly in the field of medicinal chemistry. MMFA-5 has been studied for its potential as an anti-inflammatory agent and as a potential treatment for various diseases, including cancer and Alzheimer's disease. MMFA-5 has also been studied for its potential as an antibacterial agent.
properties
IUPAC Name |
methyl 4-methyl-2-[(5-methylfuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-6-4-5-8(18-6)10(15)14-12-13-7(2)9(19-12)11(16)17-3/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGLMYQYCBGNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate |
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